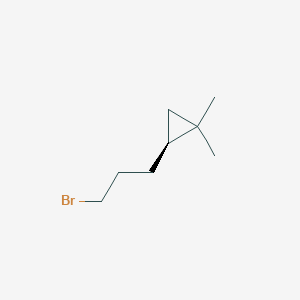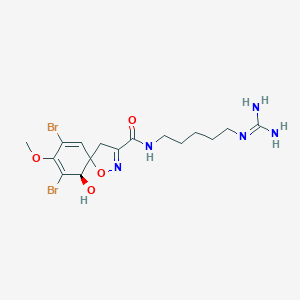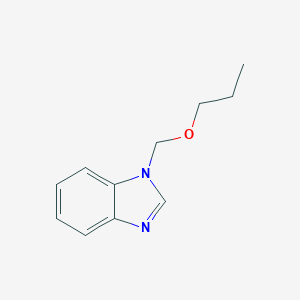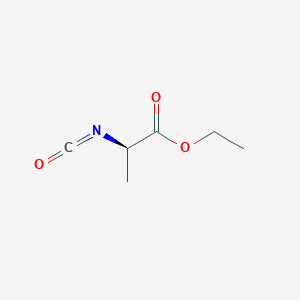
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane is an organic compound that features a cyclopropane ring substituted with a bromopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with a bromopropylating agent. One common method is the reaction of 1,1-dimethylcyclopropane with 3-bromopropyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions and to minimize by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination to form alkenes under the influence of strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like THF or DMF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Alcohols, ketones, or alkanes can be formed depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromopropyl)cyclohexane: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(3-Bromopropyl)benzene: Contains a benzene ring instead of a cyclopropane ring.
(3-Bromopropyl)trichlorosilane: Features a trichlorosilane group instead of a dimethylcyclopropane ring.
Uniqueness
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity.
Propiedades
IUPAC Name |
(2S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)6-7(8)4-3-5-9/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCWYUDTZDLOH-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1CCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610045 |
Source


|
| Record name | (2S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130995-39-0 |
Source


|
| Record name | (2S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)
